molecular formula C9H10ClNO B12955182 5-(1-Aminoallyl)-2-chlorophenol

5-(1-Aminoallyl)-2-chlorophenol

Cat. No.: B12955182
M. Wt: 183.63 g/mol
InChI Key: YBEVLUUPQFXEQQ-UHFFFAOYSA-N
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Description

5-(1-Aminoallyl)-2-chlorophenol: is an organic compound characterized by the presence of an aminoallyl group attached to a chlorinated phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Aminoallyl)-2-chlorophenol typically involves the introduction of an aminoallyl group to a chlorophenol precursor. One common method is the Heck coupling reaction, where an allylamine reacts with a halogenated phenol in the presence of a palladium catalyst. The reaction conditions often include a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale Heck coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(1-Aminoallyl)-2-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The aminoallyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(1-Aminoallyl)-2-chlorophenol involves its interaction with specific molecular targets, such as nucleic acids or proteins. The aminoallyl group can form covalent bonds with reactive sites on these targets, leading to changes in their structure and function. This interaction can affect various biological pathways, including gene expression and signal transduction .

Comparison with Similar Compounds

  • 5-(1-Aminoallyl)-2-methylphenol
  • 5-(1-Aminoallyl)-2-bromophenol
  • 5-(1-Aminoallyl)-2-fluorophenol

Comparison: Compared to its analogs, 5-(1-Aminoallyl)-2-chlorophenol exhibits unique reactivity due to the presence of the chlorine atom, which can influence its chemical behavior and interactions. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-(1-aminoprop-2-enyl)-2-chlorophenol

InChI

InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-7(10)9(12)5-6/h2-5,8,12H,1,11H2

InChI Key

YBEVLUUPQFXEQQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Cl)O)N

Origin of Product

United States

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